N-(4-ethoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Physicochemical property profiling Drug-likeness

This N-(4-ethoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1203043-89-3, MW 358.4) is a research-grade screening compound built on the privileged pyrazolo[1,5-a]pyrimidine kinase inhibitor scaffold. The 2-phenyl, 7-(4-ethoxyphenylamino) substitution pattern aligns with validated ATP-competitive pharmacophores for CDK2, Src, and KDR families. Its computed XLogP3 of 5 confers balanced lipophilicity for cellular permeability. Deploy at 10-30 µM in biochemical kinase HTS. For structure-activity relationship studies, pair with the 4-methoxy analog to quantify O-dealkylation clearance differences. Supplied as dry powder. Request quote for bulk quantities.

Molecular Formula C22H22N4O
Molecular Weight 358.4 g/mol
Cat. No. B11342722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC22H22N4O
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC=CC=C4)C)C
InChIInChI=1S/C22H22N4O/c1-4-27-19-12-10-18(11-13-19)24-20-14-15(2)23-22-16(3)21(25-26(20)22)17-8-6-5-7-9-17/h5-14,24H,4H2,1-3H3
InChIKeyYGYVGDQSWSXJLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine – Structural Identity and Screening-Library Provenance for Procurement Decisions


N-(4-Ethoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1203043-89-3, CID 46299073) is a fully synthetic small-molecule member of the pyrazolo[1,5-a]pyrimidine heterocyclic family, a scaffold extensively exploited in medicinal chemistry for kinase inhibition, antiviral, and antimalarial programs [1]. The compound carries a 2-phenyl group, methyl substituents at positions 3 and 5, and a 4-ethoxyphenylamino moiety at position 7, yielding a molecular formula of C₂₂H₂₂N₄O (MW 358.4 g/mol) and a computed XLogP3-AA of 5 [1]. It is supplied as a research-grade screening compound (e.g., Vitas-M STK954452, TimTec ST51063756) and has not been the subject of dedicated lead-optimization campaigns, placing its differentiation firmly in the realm of physicochemical and structural features rather than clinically validated biological superiority [1].

Why In-Class Pyrazolo[1,5-a]pyrimidin-7-amines Cannot Be Interchanged: Structural Specificity of N-(4-Ethoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Within the pyrazolo[1,5-a]pyrimidin-7-amine class, even single-point alterations to the 7-arylamino substituent, the 2-aryl group, or the methylation pattern at positions 3 and 5 produce pronounced shifts in kinase selectivity profiles, lipophilicity, and metabolic stability [1]. For instance, the replacement of 4-ethoxy with 4-methoxy on the 7-aniline ring reduces computed logP by approximately 0.9 units and alters both the electron-donating character and the steric footprint at a position known to occupy the solvent-exposed region of the ATP-binding pocket in CDK2 and related kinase targets [2]. Similarly, removal of the 2-phenyl or 3-methyl group fundamentally changes the dihedral angle between the pyrazole and the pendant aryl ring, which in turn modulates the shape complementarity with the kinase hinge region [2]. Generic substitution among in-class analogs without experimental confirmation of target engagement, selectivity, and ADME parameters therefore carries a high risk of obtaining discordant biological results [1] [2].

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine Versus Closest Analogs


Lipophilicity Differentiation: 4-Ethoxy vs. 4-Methoxy and Unsubstituted 7-Anilino Analogs

The target compound carries a 4-ethoxyphenyl group at the 7-position, which increases computed lipophilicity relative to the direct 4-methoxy and unsubstituted phenyl analogs. This difference is quantitatively captured by XLogP3-AA values, where the ethoxy compound (XLogP3-AA = 5) exceeds the 4-methoxy analog (computed XLogP3-AA ≈ 4.1) by approximately 0.9 log units and the unsubstituted N-phenyl analog by an estimated 1.2–1.5 log units [1]. In kinase inhibitor optimization programs within this scaffold series, a logP shift of this magnitude has been associated with altered cellular permeability, plasma protein binding, and CYP-mediated metabolic clearance [2].

Lipophilicity Physicochemical property profiling Drug-likeness

Metabolic Stability Differentiation: 4-Ethoxy vs. 4-Methoxy as a CYP450 Demethylation Liability Modulator

The 4-ethoxy substituent on the 7-anilino ring undergoes O-deethylation via CYP450 enzymes, a metabolic pathway that is generally slower than the O-demethylation of the corresponding 4-methoxy analog [1]. In the broader pyrazolo[1,5-a]pyrimidine literature, replacement of a methoxy with an ethoxy group at solvent-exposed positions has been employed to reduce first-pass metabolic clearance while retaining target potency, an SAR principle documented across multiple kinase inhibitor chemotypes [2]. Although direct microsomal stability data for the target compound have not been published, the ethoxy → methoxy substitution represents a well-precedented metabolic soft-spot differentiation strategy within this scaffold class [1] [2].

Metabolic stability O-dealkylation CYP450 metabolism

2-Phenyl Substitution Pattern: Differentiation from 3-Aryl and 2-Methyl-Only Pyrazolo[1,5-a]pyrimidine Congeners

The 2-phenyl substituent in the target compound distinguishes it from the more common 3-aryl-substituted pyrazolo[1,5-a]pyrimidine chemotype exemplified by T-00127-HEV1 (3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine) and from compounds in the antimalarial PfDHODH inhibitor series where substitution at position 2 or 5 with CF₃ drove potency improvements [1] [2]. In the CDK2 co-crystal structure series, a 2-aryl group (phenyl or substituted phenyl) makes hydrophobic contacts with the gatekeeper residue and influences the dihedral angle between the pyrazole and the appended aryl ring, which in turn modulates the depth of hinge-region penetration [2]. The 2-phenyl,3-methyl,5-methyl arrangement of the target compound occupies a specific sub-pocket shape that differs from the 2-CF₃ and 2-H analogs prevalent in antimalarial SAR [1].

Kinase hinge-binding motif 2-Aryl substitution Dihedral angle

Molecular Weight and Rotatable Bond Count Differentiation for CNS Multiparameter Optimization (MPO) Suitability

The target compound (MW = 358.4 g/mol, 5 rotatable bonds, 1 H-bond donor, 4 H-bond acceptors, XLogP3 = 5, tPSA ≈ 47 Ų) occupies a physicochemical property space that borders on CNS drug-likeness but falls outside the strictest CNS MPO desirability thresholds due to elevated logP [1]. When compared with the 4-methoxy analog (MW = 344.4 g/mol, XLogP3 ≈ 4.1) and with the unsubstituted N-phenyl analog (MW ≈ 314 g/mol, XLogP3 ≈ 3.5–3.8), the ethoxy compound is approximately 14–44 Da heavier and 0.9–1.5 log units more lipophilic [1] [2]. These differences are within a range known to affect brain-to-plasma ratio and P-glycoprotein efflux susceptibility in rodent pharmacokinetic studies of related pyrazolo[1,5-a]pyrimidine kinase inhibitors [2].

CNS MPO Physicochemical property Blood-brain barrier permeability

Kinase Profiling Selectivity Landscape: Class-Level Inference from Pyrazolo[1,5-a]pyrimidine CDK2 and Multikinase Inhibitor SAR

Pyrazolo[1,5-a]pyrimidin-7-amines with a 2-aryl, 7-arylamino substitution pattern have been co-crystallized with CDK2 (PDB 1Y91 series) and profiled across kinase panels, revealing that the nature of the 7-arylamino group is a primary determinant of kinase selectivity [1]. In the Novartis kinase inhibitor patent series, 7-(4-alkoxyphenylamino) derivatives exhibited potent inhibition of tyrosine kinases (e.g., KDR, c-Src) and serine/threonine kinases (e.g., CDK2), with IC₅₀ values ranging from low nanomolar to low micromolar depending on the specific substitution pattern [2]. While the target compound has not been individually profiled in a published selectivity panel, its 7-(4-ethoxyphenylamino) motif is expected to confer an intermediate selectivity profile that differs from the 7-(pyridin-2-ylmethyl)amino motif dominant in anti-mycobacterial ATP synthase inhibitors (e.g., MIC values of 0.5–2 μM against M. tuberculosis) [3].

Kinase selectivity CDK2 inhibition Multikinase profiling

High-Throughput Screening (HTS) Library Provenance: Differentiating a Singleton Screening Hit from Lead-Optimized Congeners

The target compound (Vitas-M catalog STK954452; TimTec ST51063756) is commercially available as part of diversity-oriented screening libraries with a typical supplied purity of ≥90–95% [1]. Unlike lead-optimized pyrazolo[1,5-a]pyrimidines such as dinaciclib analogs (CDK inhibitor clinical candidates) or T-00127-HEV1 (tool compound for PI4KB), this compound has not been subjected to iterative medicinal chemistry optimization, meaning its selectivity, potency, and pharmacokinetic parameters remain uncharacterized [1] [2]. For procurement purposes, this positions the compound as a discovery-stage screening tool rather than a validated chemical probe, which is advantageous for unbiased phenotypic screening but a limitation for target-specific mechanistic studies [2].

HTS library Screening compound Chemical probe

Optimal Procurement and Application Scenarios for N-(4-Ethoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine Based on Quantitative Evidence


Kinase-Focused Diversity Screening in Oncology Drug Discovery

Deploy this compound as part of a pyrazolo[1,5-a]pyrimidine-enriched kinase-biased library for primary HTS campaigns targeting the CDK, Src, or KDR kinase families. The 2-phenyl, 7-(4-ethoxyphenylamino) substitution pattern aligns with the ATP-competitive kinase inhibitor pharmacophore validated by CDK2 co-crystal structures and Novartis kinase inhibitor patents [1] [2]. Use at 10–30 μM screening concentrations in biochemical kinase assays, with the expectation that the ethoxy group confers intermediate lipophilicity (XLogP3 = 5) that may enhance cellular permeability relative to more polar analogs [3].

Metabolic Stability Comparator Studies: Ethoxy vs. Methoxy 7-Anilino Congeners

Utilize the target compound alongside its 4-methoxy analog to experimentally quantify the impact of O-alkyl chain length on intrinsic clearance in human or rodent liver microsomes. This head-to-head comparison can validate the class-level inference that the ethoxy group reduces O-dealkylation rates relative to methoxy, with typical expected differences of 30–70% in intrinsic clearance depending on CYP isoform representation [1]. Such data are valuable for building local SAR models to guide lead optimization of pyrazolo[1,5-a]pyrimidine chemical series [1].

Scaffold-Hopping Reference for PfDHODH and Antimalarial Lead Discovery

Employ the compound as a 2-phenyl-substituted reference point in scaffold-hopping exercises derived from the 7-arylaminopyrazolo[1,5-a]pyrimidine antimalarial series, where substitution at the 2- and 5-positions with CF₃ was shown to enhance PfDHODH inhibitory activity (IC₅₀ range 0.16–6 μM) [1]. The target compound's 2-phenyl, 3-methyl, 5-methyl arrangement offers a distinct electronic and steric profile that can be used to probe the tolerance of the PfDHODH ubiquinone-binding pocket for hydrophobic substituents at position 2 [1].

CNS Drug Discovery: Negative Selection Tool for Physicochemical Property Filtering

Apply this compound as a negative control or boundary marker in CNS drug discovery programs, where its XLogP3 of 5 and estimated CNS MPO score of ~3.8–4.2 place it near the upper lipophilicity limit for brain penetration [1] [2]. Comparing its properties to the 4-methoxy analog (CNS MPO ~4.5–4.8) and unsubstituted phenyl analog (CNS MPO ~5.0–5.3) allows medicinal chemists to calibrate the lipophilicity penalty for ethoxy substitution in the context of CNS multiparameter optimization [1] [2].

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